molecular formula C10H8N2OS B14646600 4-Benzylidene-5-sulfanylideneimidazolidin-2-one CAS No. 52800-58-5

4-Benzylidene-5-sulfanylideneimidazolidin-2-one

Cat. No.: B14646600
CAS No.: 52800-58-5
M. Wt: 204.25 g/mol
InChI Key: HKGTYUWHUMZKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylidene-5-sulfanylideneimidazolidin-2-one is a compound belonging to the class of thiohydantoinsThis compound, in particular, has been studied for its potential as a novel fungicide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-5-sulfanylideneimidazolidin-2-one typically involves the reaction of benzaldehyde with 2-thiohydantoin under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-5-sulfanylideneimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Benzylidene-5-sulfanylideneimidazolidin-2-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antifungal and antibacterial properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Benzylidene-5-sulfanylideneimidazolidin-2-one involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound is believed to inhibit the growth of fungi by interfering with their cell wall synthesis or disrupting their metabolic pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzylidene-2-sulfanylideneimidazolidin-4-one
  • 5-Cinnamylidene-2-sulfanylideneimidazolidin-4-one

Comparison

4-Benzylidene-5-sulfanylideneimidazolidin-2-one is unique due to its specific benzylidene substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising antifungal activity, making it a potential candidate for further development as a fungicide .

Properties

CAS No.

52800-58-5

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

4-benzylidene-5-sulfanylideneimidazolidin-2-one

InChI

InChI=1S/C10H8N2OS/c13-10-11-8(9(14)12-10)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)

InChI Key

HKGTYUWHUMZKIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=S)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.